molecular formula C17H14BNO4 B1301960 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline CAS No. 373384-16-8

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline

Cat. No.: B1301960
CAS No.: 373384-16-8
M. Wt: 307.1 g/mol
InChI Key: PQFAZDQDQNJKIH-UHFFFAOYSA-N
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Description

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline is an organic compound with the molecular formula C16H12BNO4. This compound is known for its unique structure, which includes a boronic acid group attached to a quinoline ring system. It is a white to off-white powder and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-(4-Boronophenyl)quinoline-4-carboxylic acid
  • 4-Quinolinecarboxylic acid, 2-(4-boronophenyl)-

Comparison:

Properties

IUPAC Name

2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFAZDQDQNJKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370230
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-16-8
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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